molecular formula C38H52N6O7 B601527 (3R,8S,9S,12R)-阿扎那韦 CAS No. 1292296-11-7

(3R,8S,9S,12R)-阿扎那韦

货号: B601527
CAS 编号: 1292296-11-7
分子量: 704.9 g/mol
InChI 键: AXRYRYVKAWYZBR-SEVDZJIVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3R,8S,9S,12R)-Atazanavir” is a biochemical compound used for proteomics research . It is not intended for human or veterinary use. The CAS Number of this compound is 1292296-11-7 .


Molecular Structure Analysis

The molecular formula of “(3R,8S,9S,12R)-Atazanavir” is C38H52N6O7. Its molecular weight is approximately 704.87.

科学研究应用

分析方法开发

水溶性差的阿扎那韦硫酸盐的分析方法取得了进展。据报道,使用磺酚酞染料的分光光度法的方法开发和统计相关性用于测定其在血浆、生物细胞和脑脊液等生物体液中的含量 (Annana et al., 2014)。此外,密度层析法已用于分析药物制剂中的阿扎那韦 (Behera et al., 2012)。

潜在的治疗效果

阿扎那韦显示出超出其主要用途的潜在治疗效果。一项研究表明,阿扎那韦显着减轻了大鼠的心脏纤维化,表明其通过 HMGB1/TLR 9 信号通路对心肌炎性级联反应具有保护作用 (Zhang et al., 2018)。

药物制剂和递送

研究的重点是改善阿扎那韦的制剂和递送。一项研究重点研究了胶束表面活性剂对阿扎那韦过饱和溶液中增溶机理的影响,这对于理解相变和膜转运的驱动力至关重要 (Indulkar et al., 2017)。已开发出固体脂质纳米颗粒以增强人脑内皮细胞系对阿扎那韦的递送,表明阿扎那韦脑摄取增强的一种有前途的药物递送系统 (Chattopadhyay et al., 2008)。

药物遗传学和药物相互作用

药物遗传学研究已确定与 HIV-1 感染患者阿扎那韦诱发的肾结石相关的 UGT1A-3' 非翻译区的特定单核苷酸多态性 (Nishijima et al., 2014)。此外,临床药物遗传学实施联盟已针对 UGT1A1 和阿扎那韦处方提供了指南,强调了基因分型在个性化医疗中的重要性 (Gammal et al., 2016)。

代谢谱分析和安全性

已对人血浆中阿扎那韦的循环代谢物进行鉴定和分析,以了解其有效性、毒性和相互作用 (Heine et al., 2009)。这对于临床药理学研究和确保患者安全至关重要。

安全和危害

The safety data sheet (SDS) of “(3R,8S,9S,12R)-Atazanavir” includes information on hazard identification, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and more .

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway of (3R,8S,9S,12R)-Atazanavir involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": ["(R)-3-Hydroxy-4-phenylbutan-2-one", "3,3-Dimethylbutanoic acid", "Benzylamine", "2,3,4,6-Tetra-O-acetyl-D-glucopyranosyl bromide", "Sodium hydride", "Methanol", "Tetrahydrofuran", "Chloroform", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Water"], "Reaction": [ "Step 1: Protection of the hydroxyl group of (R)-3-Hydroxy-4-phenylbutan-2-one with tetra-O-acetyl-D-glucopyranosyl bromide in the presence of sodium hydride and methanol to yield a protected intermediate.", "Step 2: Condensation of the protected intermediate with benzylamine in tetrahydrofuran to form a protected intermediate amine.", "Step 3: Deprotection of the protected intermediate amine with hydrochloric acid to yield an unprotected intermediate amine.", "Step 4: Coupling of the unprotected intermediate amine with 3,3-Dimethylbutanoic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine in chloroform to form the desired product, (3R,8S,9S,12R)-Atazanavir.", "Step 5: Purification of the product by recrystallization from a mixture of chloroform and methanol, followed by drying to yield the final product." ] }

CAS 编号

1292296-11-7

分子式

C38H52N6O7

分子量

704.9 g/mol

IUPAC 名称

methyl N-[(2S)-1-[2-[(2R,3R)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31-,32-/m1/s1

InChI 键

AXRYRYVKAWYZBR-SEVDZJIVSA-N

手性 SMILES

CC(C)(C)[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)[C@@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

规范 SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

外观

Solid powder

纯度

> 95%

数量

Milligrams-Grams

同义词

(3R,8S,9S,12R)-Atazanavir

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 2
Reactant of Route 2
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 3
Reactant of Route 3
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 4
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 5
Reactant of Route 5
(3R,8S,9S,12R)-Atazanavir
Reactant of Route 6
Reactant of Route 6
(3R,8S,9S,12R)-Atazanavir

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。